molecular formula C7H4BrClN2O2 B2555818 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 923234-34-8

2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No. B2555818
CAS RN: 923234-34-8
M. Wt: 263.48
InChI Key: ZSPWEMNFNASPSF-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound that has been used in a variety of scientific research applications. It is a five-membered ring system with a bromine atom at the 2-position, a chlorine atom at the 5-position, and an oxadiazole ring at the 1,3,4-positions. This compound has been studied extensively for its potential applications in medicinal chemistry, drug discovery, and other areas of scientific research.

Scientific Research Applications

Molecular Docking Studies

2-(5-Bromobenzofuran-2-yl)-5-substituted phenyl-1,3,4-oxadiazoles have been investigated for their interactions with Asp kinase, a target for tuberculosis therapeutics. Certain derivatives, including oxadiazole variants, exhibited high binding energy and affinity to Asp Kinase protein, suggesting potential for drug development (Sanjeeva et al., 2021).

Chemical Properties and Synthesis

The chemical properties of related compounds, including reactions of the chloromethyl group with various reagents, have been scrutinized. These studies contribute to the understanding of the compound's reactivity and potential applications in synthesis (Stepanov et al., 2019).

Antimicrobial Activity

Benzofuran-oxadiazole hybrids have been synthesized and evaluated for antimicrobial activity. This research indicates the potential use of such compounds, including 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole, in developing new antimicrobial agents (Sanjeeva et al., 2021).

Corrosion Inhibition

Studies have explored the use of furan derivatives, including oxadiazoles, as corrosion inhibitors for metals. These compounds have shown significant anticorrosion characteristics, making them potential candidates for industrial applications (Al-amiery et al., 2021).

Energetic Materials

The combination of 1,3,4-oxadiazole rings with other energetic groups has been researched for the development of materials with potential applications in explosives or propellants. These studies provide insights into the thermal stability and detonation performance of such compounds (Tang et al., 2015).

properties

IUPAC Name

2-(5-bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O2/c8-5-2-1-4(12-5)7-11-10-6(3-9)13-7/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPWEMNFNASPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NN=C(O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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